molecular formula C19H13ClN2O2 B2533186 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-80-2

2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2533186
CAS No.: 1332529-80-2
M. Wt: 336.78
InChI Key: PDXUWFSLCAYUFR-UHFFFAOYSA-N
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Description

2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline ring system, which is known for its biological activity, and an isoindole-1,3-dione moiety, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is to start with 2-chloroquinoline-3-carboxaldehyde, which undergoes a series of reactions to introduce the isoindole-1,3-dione group. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts such as zinc iodide (ZnI2) or l-proline to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and microwave-assisted synthesis are techniques that can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the quinoline ring system.

  • Substitution: : Substitution reactions at different positions on the quinoline ring can lead to a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can include oxidized quinoline derivatives, reduced isoindole-1,3-dione derivatives, and substituted quinoline compounds. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can be used to study the interactions between quinoline derivatives and biological targets. It can also serve as a probe to investigate cellular processes and pathways.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties can enhance the performance and stability of these materials.

Mechanism of Action

The mechanism by which 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The quinoline ring system can bind to these targets, modulating their activity and leading to biological effects. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione include:

  • 2-(2-chloroquinolin-3-yl)-2-((trimethylsilyl)oxy) acetonitriles

  • 2-(2-chloroquinolin-3-yl)-3-(substituted phenyl/pyridinyl)quinazolin-4(3H)-one derivatives

  • 2-chloroquinoline derivatives as non-azoles antimycotic agents

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the quinoline and isoindole-1,3-dione moieties

Properties

IUPAC Name

2-[2-(2-chloroquinolin-3-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-17-13(11-12-5-1-4-8-16(12)21-17)9-10-22-18(23)14-6-2-3-7-15(14)19(22)24/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXUWFSLCAYUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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